Rizavasertib, also known as A-443654, is a highly potent, ATP-competitive pan-Akt inhibitor widely utilized as a benchmark compound in kinase signaling research. Exhibiting equal sub-nanomolar potency against Akt1, Akt2, and Akt3 (Ki = 160 pM), it represents a 30,000-fold improvement in binding affinity over initial indazole-pyridine leads [1]. Unlike allosteric inhibitors, Rizavasertib binds the ATP pocket and induces paradoxical hyperphosphorylation of Akt at Ser473 and Thr308, making it an essential tool for uncoupling catalytic inhibition from membrane localization [2]. For procurement, its distinct 40-fold selectivity window over closely related AGC kinases (such as PKA) ensures high-fidelity target engagement in complex phenotypic assays, preventing the off-target confounding effects common to earlier-generation kinase inhibitors [1].
Substituting Rizavasertib with generic Akt inhibitors or allosteric alternatives (e.g., MK-2206) fundamentally compromises assay reproducibility due to divergent mechanisms of action. Allosteric inhibitors sequester the Pleckstrin homology (PH) domain, restricting Akt from binding to the cell membrane [1]. In stark contrast, Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) demonstrates that Rizavasertib alters the autoinhibitory PH-kinase interface, increasing the accessibility of the PH domain for membrane binding while completely suppressing catalytic activity[1]. Consequently, using an allosteric substitute in localization or conformational studies will yield false-negative membrane recruitment data, necessitating the exact procurement of Rizavasertib for ATP-competitive structural profiling.
Rizavasertib demonstrates exceptional biochemical potency against all three Akt isoforms, operating at a Ki of 160 pM. This represents a 30,000-fold enhancement over early-generation indazole-pyridine leads and positions it at a lower biochemical inhibitory concentration than many clinical-stage ATP-competitive inhibitors like Capivasertib (IC50 = 3–8 nM) [1].
| Evidence Dimension | Biochemical binding affinity (Ki / IC50) |
| Target Compound Data | Ki = 160 pM (Akt1, Akt2, Akt3) |
| Comparator Or Baseline | Capivasertib (IC50 = 3-8 nM) / Early indazole-pyridine leads |
| Quantified Difference | 30,000-fold improvement over initial leads; sub-nanomolar vs low-nanomolar potency. |
| Conditions | In vitro cell-free kinase assays. |
Enables ultra-low-dose target engagement, minimizing solvent toxicity and off-target saturation in sensitive cellular models.
HDX-MS profiling reveals that Rizavasertib and the allosteric inhibitor MK-2206 induce fundamentally opposite conformational states. While MK-2206 restricts membrane binding by sequestering the PH domain, Rizavasertib alters the autoinhibitory interface, increasing PH domain protection and accessibility for PIP3 membrane binding [1]. This results in paradoxical Akt hyperphosphorylation despite complete catalytic shutdown.
| Evidence Dimension | PH domain membrane accessibility |
| Target Compound Data | Increases PH domain accessibility and membrane binding |
| Comparator Or Baseline | MK-2206 (Restricts membrane binding via PH domain sequestration) |
| Quantified Difference | Opposing conformational states (membrane-bound vs. cytosolic sequestration). |
| Conditions | Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) on tris-phosphorylated Akt bound to PIP3 membranes. |
Procuring the correct inhibitor class is critical for assay reproducibility; substituting an allosteric inhibitor will yield false-negative membrane recruitment data in localization workflows.
One of the primary risks of using first-generation ATP-competitive inhibitors is off-target inhibition of closely related AGC family kinases. Rizavasertib maintains a 40-fold selectivity window for Akt over Protein Kinase A (PKA), its closest structural relative [1]. Furthermore, it exhibits >3800-fold selectivity against mitotic kinases such as Aurora A, Aurora B, and Plk1, ensuring that observed mitotic arrests are driven by Akt-mediated transcriptional regulation rather than direct off-target kinase inhibition [2].
| Evidence Dimension | Kinase selectivity fold-difference |
| Target Compound Data | 40-fold selective over PKA; >3800-fold over Aurora A/B |
| Comparator Or Baseline | Broad-spectrum AGC kinase inhibitors |
| Quantified Difference | >3800-fold separation between primary target (Akt) and secondary mitotic targets. |
| Conditions | In vitro kinase selectivity panels. |
Prevents confounding off-target effects in cell cycle and mitotic progression assays, ensuring purity-linked usability and data integrity.
The choice of Akt inhibitor dramatically alters combination therapy outcomes. In PIK3CA wild-type cells, high concentrations of Rizavasertib (>125 nM, achieving >80% Akt inhibition) synergize with DNA cross-linking agents (cisplatin, melphalan) but paradoxically antagonize topoisomerase poisons (camptothecin, etoposide) by diminishing DNA synthesis [1]. This context-dependent antagonism is similarly observed with MK-2206 but is highly sensitive to the specific PI3K pathway mutation status of the cell line.
| Evidence Dimension | Combination Index (Synergy vs. Antagonism) |
| Target Compound Data | Synergistic with cisplatin; Antagonistic with camptothecin at >125 nM |
| Comparator Or Baseline | Camptothecin / Etoposide monotherapy |
| Quantified Difference | Shifts from synergistic killing to profound antagonism (diminished DNA synthesis) at >80% Akt inhibition. |
| Conditions | Colony formation assays in PIK3CA wild-type vs mutant cancer cell lines. |
Essential for mainstream laboratory workflow fit, as it dictates the rational design of high-throughput combination screening panels and prevents costly false-negative viability readouts.
Due to its ability to increase PH domain accessibility, Rizavasertib is the optimal ATP-competitive benchmark for HDX-MS and structural studies investigating the open, membrane-bound conformation of Akt, where allosteric inhibitors would cause artifactual sequestration [1].
With >3800-fold selectivity against Aurora kinases, Rizavasertib is specifically suited for studies decoupling direct mitotic kinase inhibition from Akt-mediated transcriptional down-regulation of Aurora A during G2/M progression [2].
Rizavasertib serves as a critical control compound for differentiating synergistic (e.g., cisplatin) versus antagonistic (e.g., camptothecin) drug-drug interactions in PIK3CA-stratified cell line panels, ensuring high-throughput screening viability [3].